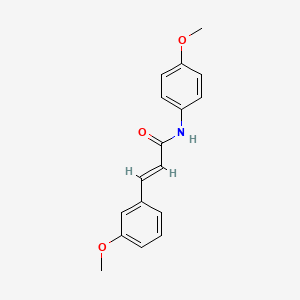

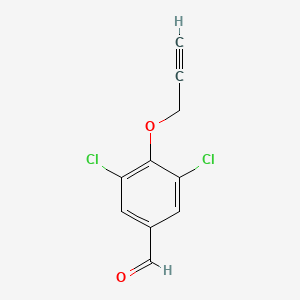

![molecular formula C15H15N3O2 B1620673 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-40-9](/img/structure/B1620673.png)

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Übersicht

Beschreibung

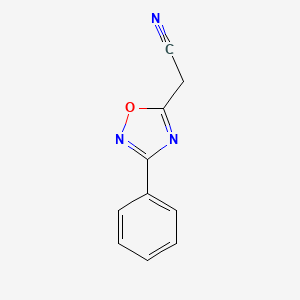

The compound “6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring and two pyridine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are commonly used in medicinal chemistry to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, followed by the attachment of the pyridine rings . This could be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings. The pyrrolidine ring contributes to the three-dimensional (3D) structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine and pyridine rings could undergo various reactions, such as substitution or addition reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and pyridine rings. These properties could include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: This compound is utilized in the design of biologically active compounds due to the versatility of the pyrrolidine scaffold . Methods of Application:

- Synthesis: The compound is synthesized using ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

- Stereochemistry: Attention is given to the stereochemistry of the molecule, which is crucial due to the stereogenicity of carbons in the pyrrolidine ring . Results:

- Biological Profile: Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates .

- Binding Mode: The binding mode to enantioselective proteins is influenced by the stereochemistry, affecting the biological activity .

Antimicrobial Research

Scientific Field

Antimicrobial Research Application Summary: The compound has been studied for its potential in antimicrobial and antitubercular activities . Methods of Application:

- Coupling Reaction: Substituted 6-(pyrrolidin-1-yl)-2(1H)-pyridinones are coupled with aryl diazonium chlorides .

- Separation: Resulting isomers are separated using column chromatography . Results:

- Antibacterial and Antifungal Activities: Evaluated compounds showed significant antibacterial and antifungal activities .

- Antitubercular Activity: Some compounds were compared with the standard drug rifampicin for their antitubercular efficacy .

Drug Discovery

Scientific Field

Drug Discovery Application Summary: The pyrrolidine ring, part of the compound’s structure, is widely used to obtain compounds for treating human diseases . Methods of Application:

- Pharmacophore Exploration: Utilizes the sp3-hybridization of the pyrrolidine ring to explore pharmacophore space .

- 3D Coverage: The non-planarity of the ring allows for increased three-dimensional coverage . Results:

- Target Selectivity: Bioactive molecules with the pyrrolidine ring have shown target selectivity .

- SAR Analysis: Structure–activity relationship (SAR) of the compounds has been described, highlighting the influence of steric factors on biological activity .

Therapeutic Agents Development

Scientific Field

Therapeutic Agents Development Application Summary: The compound’s derivatives have shown promise as therapeutic agents with antimicrobial potential . Methods of Application:

- Derivative Synthesis: Specific derivatives of the compound are synthesized and tested for their antimicrobial potential . Results:

- Antimicrobial Potential: Among the different derivatives, some have shown good antimicrobial potential .

Anti-Tubercular Agents

Scientific Field

Anti-Tubercular Research Application Summary: The compound has been incorporated into the design and synthesis of anti-tubercular agents . Methods of Application:

- MTT Assay: Cell viability is measured by in vitro MTT assay to determine IC50 values from the dose–response curve . Results:

- IC50 Values: The IC50 values for the compound’s efficacy against tuberculosis have been determined .

Pharmacokinetics Modification

Scientific Field

Pharmacokinetics Application Summary: Derivatives of the compound have been synthesized with the aim of modifying the pharmacokinetic profile . Methods of Application:

- Optimization: The structure of previously reported derivatives is optimized to create selective androgen receptor modulators (SARMs) . Results:

- Selective Androgen Receptor Modulators: The synthesized derivatives have been identified as SARMs with a modified pharmacokinetic profile .

This analysis provides a detailed look into the diverse applications of “6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” in scientific research, highlighting the compound’s versatility and potential in various fields of study. Each application is backed by experimental methods and results, showcasing the compound’s role in advancing scientific knowledge and therapeutic development.

Neuropharmacology

Scientific Field

Neuropharmacology Application Summary: The compound is investigated for its potential effects on the central nervous system, particularly in the modulation of neurotransmitter receptors . Methods of Application:

- Receptor Binding Assays: Conducted to determine the affinity of the compound to various neurotransmitter receptors .

- In Vivo Studies: Animal models are used to assess the behavioral and physiological effects of the compound . Results:

- Receptor Affinity: The compound has shown varying degrees of affinity to different neurotransmitter receptors, which could lead to the development of new neuropharmacological agents .

Oncology

Scientific Field

Oncology Application Summary: The pyrrolidine derivative is explored for its anticancer properties, with a focus on its ability to inhibit tumor growth and proliferation . Methods of Application:

- Cell Line Experiments: Testing the compound on various cancer cell lines to evaluate its cytotoxic effects .

- Molecular Docking: Utilizing computational methods to predict the compound’s binding efficiency to cancer-related targets . Results:

- Cytotoxicity: Preliminary results indicate that the compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .

Agricultural Chemistry

Scientific Field

Agricultural Chemistry Application Summary: The compound’s derivatives are studied for their use as agrochemicals, particularly as pesticides or herbicides . Methods of Application:

- Synthesis of Derivatives: Tailoring the compound to enhance its activity against specific agricultural pests .

- Field Trials: Conducting trials to assess the efficacy and safety of the compound in real-world agricultural settings . Results:

- Pest Control Efficacy: Some derivatives have shown promising results in controlling agricultural pests, with potential for development into commercial agrochemicals .

Material Science

Scientific Field

Material Science Application Summary: The compound is used in the synthesis of novel materials with potential applications in electronics and nanotechnology . Methods of Application:

- Polymerization: The compound is incorporated into polymers to modify their electrical or mechanical properties .

- Nanoparticle Formation: It is used in the formation of nanoparticles with unique optical or electronic characteristics . Results:

- Material Properties: The synthesized materials demonstrate altered properties that could be beneficial for various technological applications .

Analytical Chemistry

Scientific Field

Analytical Chemistry Application Summary: The compound is used as a reagent or intermediate in the development of analytical methods . Methods of Application:

- Chromatography: Utilized as a standard or derivative in chromatographic techniques to detect or quantify other substances .

- Spectroscopy: Employed in spectroscopic methods for the analysis of chemical structures and compositions . Results:

- Analytical Accuracy: The use of the compound has improved the accuracy and sensitivity of certain analytical methods .

Environmental Science

Scientific Field

Environmental Science Application Summary: The compound’s role in environmental remediation, particularly in the degradation of pollutants, is explored . Methods of Application:

- Biodegradation Studies: Investigating the compound’s ability to facilitate the breakdown of environmental pollutants .

- Catalysis: Used as a catalyst in chemical reactions aimed at reducing environmental contaminants . Results:

- Pollutant Degradation: Initial studies show that the compound can enhance the degradation rate of certain pollutants, indicating its potential in environmental cleanup efforts .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKJIGQBYJMPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378094 | |

| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

CAS RN |

904817-40-9 | |

| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

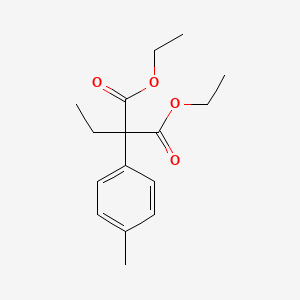

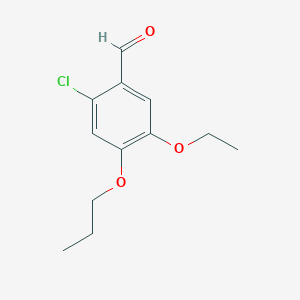

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)

![2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

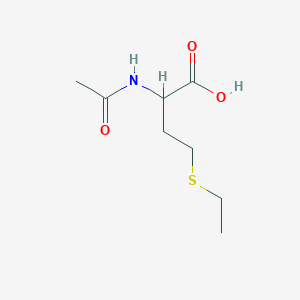

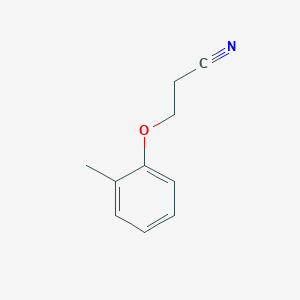

![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)

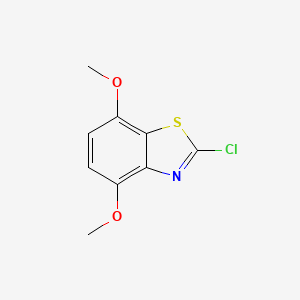

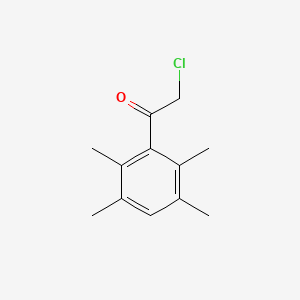

![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B1620607.png)